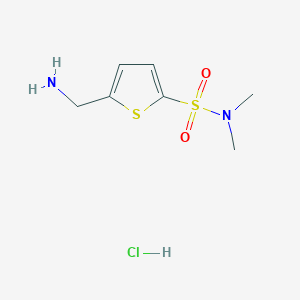

5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide hydrochloride

Description

Elemental Composition:

- Carbon (C) : 32.78%

- Hydrogen (H) : 5.10%

- Chlorine (Cl) : 13.81%

- Nitrogen (N) : 10.91%

- Oxygen (O) : 12.46%

- Sulfur (S) : 24.94%

This composition aligns with theoretical values for C₇H₁₃ClN₂O₂S₂ .

Properties

IUPAC Name |

5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S2.ClH/c1-9(2)13(10,11)7-4-3-6(5-8)12-7;/h3-4H,5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMYUBWKXZUYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(S1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide hydrochloride typically involves multiple steps, starting from commercially available thiophene derivatives. One common route includes the following steps:

Nitration: Thiophene is nitrated to introduce a nitro group at the desired position.

Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Aminomethylation: The amino group is then reacted with formaldehyde and dimethylamine to introduce the aminomethyl and dimethylamino groups.

Sulfonation: The thiophene ring is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted thiophene derivatives with different functional groups replacing the sulfonamide group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiophene-based materials and compounds.

Biology: In biological research, it is used as a probe to study the interactions of thiophene derivatives with biological macromolecules.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl and dimethylamino groups allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Thiophene vs.

- Substituent Effects: The dimethylsulfonamide group in the target compound enhances steric bulk and hydrogen-bonding capacity compared to simpler amines (e.g., N-methyl-N-[(5-methylthien-2-yl)methyl]amine monohydrochloride) .

Functional Group Variations

- Aminomethyl vs. Acetamidomethyl: The acetamidomethyl group in 5-(acetamidomethyl)thiophene-2-sulfonyl chloride introduces an acetylated amine, reducing basicity compared to the free amine in the target compound. This impacts reactivity in further derivatization .

- Sulfonamide vs. Sulfonyl Chloride : Sulfonyl chlorides (e.g., 5-(acetamidomethyl)thiophene-2-sulfonyl chloride) are reactive intermediates, whereas sulfonamides (target compound) are stable and often bioactive .

Pharmacological Relevance

The target compound’s role as a LOX inhibitor distinguishes it from analogs lacking reported biological activity. LOX inhibitors are investigated for anti-metastatic applications, leveraging the thiophene scaffold’s planar structure for enzyme interaction .

Biological Activity

5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamide hydrochloride is a sulfonamide compound with potential biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an aminomethyl group and dimethyl groups, along with a sulfonamide functional group. The synthesis typically involves the reaction of thiophene derivatives with sulfonyl chlorides and amines under controlled conditions to yield the desired sulfonamide structure.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related compounds showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamide HCl | S. aureus | 64 |

| E. coli | 128 | |

| Streptococcus pneumoniae | 32 |

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including breast and colon cancer cells. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation at low micromolar concentrations .

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways within microbial or cancerous cells. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth. Additionally, anticancer activity may be mediated through the induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various sulfonamides against resistant strains of S. aureus. The results highlighted that this compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .

- Anticancer Research : In another investigation, the compound was tested against human cancer cell lines (MCF-7 for breast cancer). The findings indicated a significant reduction in cell viability at concentrations as low as 1 µM, supporting its development as an anticancer agent .

Q & A

Q. What in vitro models are suitable for pharmacokinetic profiling?

- Caco-2 cell monolayers assess intestinal permeability (Papp). Microsomal stability assays (human liver microsomes) predict hepatic clearance. For brain penetration, use PAMPA-BBB models. Structural analogs with pyridine/nicotinate cores (e.g., ethyl 5-(aminomethyl)nicotinate HCl) show improved blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.